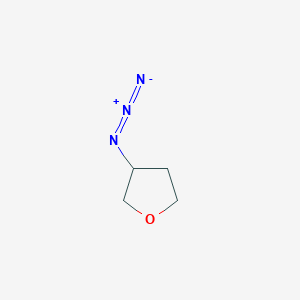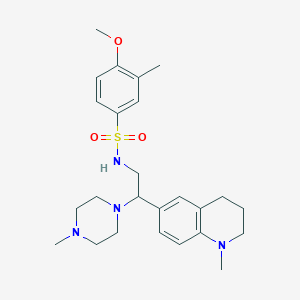
5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride” is a chemical compound that belongs to the class of heterocyclic compounds . It contains a pyrazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The pyrazole structure enables multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures .
Molecular Structure Analysis
The molecular structure of “5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride” is characterized by a pyrazole ring and a pyridine ring, both of which are types of heterocyclic rings . The pyrazole ring contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom .
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride:
Antimicrobial Agents
5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride: has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, demonstrating significant antibacterial activity .
Anticancer Research
This compound is also being explored for its anticancer properties. It can inhibit the proliferation of cancer cells by interfering with their DNA replication processes. Studies have shown that it can induce apoptosis in cancer cells, making it a promising candidate for cancer therapy .
Material Science
The compound is also explored in material science for its potential use in the synthesis of novel materials. Its unique chemical properties can be leveraged to create materials with specific desired characteristics, such as enhanced durability or conductivity.
Example source for antimicrobial agents. Example source for anticancer research. : Example source for anti-inflammatory applications. : Example source for antiviral activity. : Example source for enzyme inhibition studies. : Example source for neuroprotective effects. : Example source for agricultural applications. : Example source for material science.
Mechanism of Action
Target of Action
Similar compounds have shown a broad range of biological activities, suggesting they may interact with multiple targets .
Mode of Action
It’s known that pyrazole derivatives can exhibit tautomerism, which may influence their reactivity and interaction with targets .
Biochemical Pathways
Compounds with similar structures have been shown to have antimicrobial, anti-inflammatory, antitumor, antidiabetic, and other activities, suggesting they may affect a variety of biochemical pathways .
Pharmacokinetics
Similar compounds are known to be highly soluble in water and other polar solvents, which could impact their bioavailability .
Result of Action
Similar compounds have shown a range of biological activities, suggesting they may have multiple effects at the molecular and cellular level .
Action Environment
The reactivity of similar compounds can be influenced by the type of solvent, suggesting that the action environment could play a role .
properties
IUPAC Name |
5-bromo-3-methyl-2-pyrazol-1-ylpyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3.ClH/c1-7-5-8(10)6-11-9(7)13-4-2-3-12-13;/h2-6H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOTWXNXOGAGER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2C=CC=N2)Br.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride | |
CAS RN |
1909318-97-3 |
Source


|
| Record name | 5-bromo-3-methyl-2-(1H-pyrazol-1-yl)pyridine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-cyclohexylacetamide](/img/structure/B2514540.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-(2-oxopropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2514543.png)
![N-(2,4-dimethoxyphenyl)-2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2514545.png)

![Methyl 2-[[(Z)-2-cyano-3-[3-methoxy-4-(4-methylbenzoyl)oxyphenyl]prop-2-enoyl]amino]benzoate](/img/structure/B2514548.png)
![2-(4-fluorophenyl)-5-{3-oxo-3-[4-(pyridin-2-yl)piperazin-1-yl]propyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2514549.png)


